Product packaging for Dehydro Ivabradine-d3(Cat. No.:CAS No. 1795787-01-7)

Dehydro Ivabradine-d3

Cat. No.: B587412
CAS No.: 1795787-01-7
M. Wt: 469.596
InChI Key: AQSRHFYHXNSUAO-ARURGNRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydro Ivabradine-d3 is a trideuterated, stable isotope-labeled analog of Dehydro Ivabradine, primarily functioning as a crucial internal standard in analytical chemistry and pharmaceutical research . Its core application is the accurate quantification and method validation for the parent drug Ivabradine and its metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of three deuterium atoms provides a consistent mass shift that allows researchers to distinguish the standard from the target analytes, compensating for variations in sample preparation and instrument response, thereby significantly improving the reliability and precision of pharmacokinetic and metabolism studies . Dehydro Ivabradine is both a metabolite and a degradation product of Ivabradine, a cardiovascular therapeutic agent used for heart failure and chronic angina pectoris . The formation of Dehydro Ivabradine in the body is exclusively mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system via dehydrogenation . Furthermore, it is identified as a key process-related impurity and degradation product in Ivabradine Active Pharmaceutical Ingredients (APIs), making it essential for forced degradation studies and stability-indicating method development to ensure drug safety, quality, and efficacy . This material is intended for research applications only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O5 B587412 Dehydro Ivabradine-d3 CAS No. 1795787-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRHFYHXNSUAO-ARURGNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Compound Information

Synthetic Methodologies and Isotopic Labeling of Dehydro Ivabradine D3

Principles of Deuterium (B1214612) Incorporation for Stable Isotope Labeling

Stable isotope labeling is a technique that involves the substitution of an atom in a molecule with one of its stable (non-radioactive) isotopes. acanthusresearch.com Commonly used stable isotopes include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com The fundamental principle lies in the fact that isotopically labeled compounds are chemically and functionally almost identical to their unlabeled counterparts. nih.govnumberanalytics.com However, they differ in mass due to the additional neutron(s) in the nucleus. nih.gov This mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnumberanalytics.com

The incorporation of deuterium, the stable isotope of hydrogen, is a common strategy in pharmaceutical research. nih.gov There are two primary methods for introducing deuterium into an organic molecule:

Chemical Synthesis with Labeled Precursors: This approach involves using starting materials or building blocks that already contain deuterium at specific positions. acanthusresearch.comsymeres.com The synthesis then proceeds through established reaction pathways to yield the final deuterated product. This method offers precise control over the location of the isotopic label.

Hydrogen/Deuterium (H/D) Exchange Reactions: This method involves exchanging hydrogen atoms on a molecule with deuterium atoms from a deuterated source. acanthusresearch.com These exchanges can be facilitated under specific conditions, such as catalysis by acid, base, or metals, using an excess of a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). acanthusresearch.com

Deuterium labeling is particularly useful in metabolic studies, as it can help track the metabolic fate of a drug and improve its pharmacokinetic profile by taking advantage of the kinetic isotope effect. symeres.com

Chemical Synthesis Routes for Dehydro Ivabradine-d3

Dehydro Ivabradine (B130884) is recognized as a key intermediate and an impurity in the synthesis of the cardiovascular drug Ivabradine. smolecule.comub.edu The synthesis of its deuterated analog, this compound, involves a multi-step organic synthesis designed to incorporate three deuterium atoms at a specific location. smolecule.com

The general synthesis of the parent compound, Dehydro Ivabradine, involves the reaction between two key intermediates:

3-(3-chloropropyl)-7, 8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one (Compound A). ub.edu

(S)-4,5-Dimethoxy-1-[(methylamino)methyl] benzocyclobutane (Compound B). ub.edu

To produce this compound, the synthesis is modified to introduce the deuterium label. This is achieved by using a deuterated version of one of the precursors. Specifically, the deuterium atoms are incorporated into the N-methyl group of the molecule. smolecule.com This suggests that a deuterated methylating agent is used during the synthesis of the (S)-4,5-Dimethoxy-1-[(methylamino)methyl] benzocyclobutane intermediate, resulting in (S)-4,5-Dimethoxy-1-[(methyl-d3-amino)methyl] benzocyclobutane.

This deuterated intermediate is then reacted with Compound A to yield this compound. The final product is purified using chromatographic techniques to separate it from any by-products or impurities. smolecule.com This synthetic strategy ensures the precise placement and high isotopic enrichment of the deuterium atoms in the final molecule.

Strategies for Specific Deuteration Site Selection and Control

The specific placement of isotopic labels within a molecule is critical for its intended application. In the case of this compound, the deuterium atoms are strategically located on the N-methyl group. smolecule.com This site selection is deliberate and serves several purposes in analytical and metabolic studies.

The primary strategy to achieve this site-specific deuteration is the use of an isotopically labeled building block during the chemical synthesis. acanthusresearch.com By employing a methylating agent containing deuterium (e.g., iodomethane-d3, CD₃I), the trideuterated methyl group (–CD₃) can be introduced with high fidelity.

Key considerations for site selection include:

Metabolic Stability: Labels are often placed at sites of metabolic activity. The N-demethylation is a common metabolic pathway, and placing deuterium on the methyl group can alter the rate of this metabolism due to the kinetic isotope effect, aiding in metabolic pathway studies. symeres.com

Label Stability: The deuterium labels must be placed at positions where they are not readily exchanged with protons from the surrounding environment. acanthusresearch.com Placing them on a carbon atom, as in a methyl group, ensures they are non-exchangeable under typical physiological and analytical conditions, unlike hydrogens on heteroatoms like oxygen or nitrogen. acanthusresearch.com

Analytical Utility: The position of the label can be chosen to be on a specific fragment of the molecule that is of interest in mass spectrometric analysis, making the standard more suitable for LC/MS-MS applications. acanthusresearch.com

By controlling the synthesis with deuterated reagents, chemists can precisely dictate the location of the isotopic label, thereby creating a highly specific tool for research.

Analytical Verification of Isotopic Purity and Enrichment in this compound

Following synthesis, it is imperative to verify the structural identity, isotopic purity, and the degree of isotopic enrichment of the labeled compound. The primary analytical techniques employed for the characterization of this compound are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

Mass Spectrometric Confirmation of Deuteration

Mass spectrometry (MS) is a powerful tool for confirming the successful incorporation of deuterium atoms as it directly measures the mass-to-charge ratio (m/z) of ions. The addition of each deuterium atom increases the molecular weight of the compound by approximately 1.006 Da.

For this compound, MS analysis provides definitive confirmation of isotopic incorporation. smolecule.com The molecular weight of the non-deuterated Dehydro Ivabradine is 466.58 g/mol , while the deuterated analog, this compound, has a molecular weight of approximately 469.59 g/mol . smolecule.compharmaffiliates.com This mass shift of about 3 daltons is readily observable in the mass spectrum, confirming the presence of three deuterium atoms. smolecule.com

Tandem mass spectrometry (MS/MS) can further confirm the location of the label. The fragmentation pattern of the deuterated compound will show characteristic losses that are consistent with the deuterated methyl group, providing structural confirmation. smolecule.com

Table 1: Mass Spectrometric Data for this compound

Attribute Dehydro Ivabradine This compound
Molecular Formula C₂₇H₃₄N₂O₅ C₂₇H₃₁D₃N₂O₅ pharmaffiliates.com
Molecular Weight 466.58 g/mol smolecule.com 469.59 g/mol smolecule.compharmaffiliates.com
Mass Shift N/A +3.01 Da smolecule.com

| CAS Number | 1086026-72-9 usp.org | 1795787-01-7 smolecule.compharmaffiliates.com |

This table presents a comparison of the key mass spectrometric properties of Dehydro Ivabradine and its deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. For isotopically labeled compounds, NMR is used to confirm the site of deuteration and assess the isotopic enrichment. smolecule.comnih.gov

Carbon-13 NMR (¹³C NMR) can also be used. The carbon atom attached to deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift may be slightly altered compared to the non-deuterated analog. More advanced techniques, such as 2D NMR (e.g., HSQC, HMBC), can provide unambiguous confirmation of the entire molecular structure and the specific location of the deuterium label. nih.govhuphar.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Dehydro Ivabradine
Ivabradine
3-(3-chloropropyl)-7, 8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one
(S)-4,5-Dimethoxy-1-[(methylamino)methyl] benzocyclobutane

Advanced Analytical Applications of Dehydro Ivabradine D3

Development and Validation of Bioanalytical Methods for Ivabradine (B130884) and its Metabolites

The development of robust bioanalytical methods is a cornerstone of clinical pharmacology, enabling the accurate measurement of a drug and its metabolites in complex biological matrices like plasma and urine. For Ivabradine, this includes its main active metabolite, N-desmethyl Ivabradine, and other related substances such as Dehydro Ivabradine.

Utilization of Dehydro Ivabradine-d3 as an Internal Standard in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice for quantitative LC-MS/MS assays. This compound is a deuterated analogue of Dehydro Ivabradine, designed specifically for this purpose.

An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization. This ensures that any variability or loss of analyte during sample processing, or fluctuations in instrument response, is mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a highly accurate and precise measurement. The use o

Methodological Considerations for Quantitative Analysis

Stability Profiling of Analytes in Biological Samples

The assessment of analyte stability in biological matrices is a critical component of pharmacokinetic and other clinical studies. The process involves storing spiked samples under various conditions (e.g., room temperature, multiple freeze-thaw cycles, long-term freezing) to determine if the analyte concentration changes over time. To ensure the accuracy of these stability assessments, stable isotope-labeled internal standards (SIL-IS) are indispensable. This compound serves as an exemplary internal standard for stability studies involving Ivabradine and its related compounds in matrices like human plasma and urine.

The core principle behind using a SIL-IS like this compound is that it shares nearly identical physicochemical properties with the non-labeled analyte, in this case, Dehydro Ivabradine. This similarity ensures that both the standard and the analyte exhibit comparable behavior during sample extraction, processing, and potential degradation during storage. Any loss of analyte due to instability is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification of the analyte's true concentration, thereby correcting for any degradation. nih.gov

Research has demonstrated the stability of Ivabradine and its metabolites in human plasma and urine under various storage conditions. For instance, studies have confirmed their stability for at least 24 hours at room temperature, after three freeze-thaw cycles, and for extended periods (6 to 12 months) when stored at -20°C. The use of an appropriate internal standard in these liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial for generating reliable data. nih.govresearchgate.net The precision and accuracy of these methods are maintained within acceptable limits, validating the stability of the analytes under typical laboratory and storage conditions. nih.gov

ConditionMatrixDurationStability Finding
Room TemperaturePlasma & Urine24 hoursStable
Freeze-Thaw CyclesPlasma & Urine3 CyclesStable
Long-Term StorageAnimal Plasma6 Months at -20°CStable
Long-Term StorageHuman Plasma & Urine12 Months at -20°CStable

This table summarizes typical stability findings for Ivabradine and its metabolites in biological samples, the assessment of which relies on the use of appropriate internal standards.

Application in Impurity Profiling and Quality Control of Ivabradine

The quality control of active pharmaceutical ingredients (APIs) involves rigorous testing to identify and quantify any impurities. Dehydro Ivabradine is a known process-related impurity and a potential degradation product of Ivabradine, formed during synthesis or upon storage under stress conditions like oxidation and heat. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the identification of organic impurities present at levels of 0.1% or greater. google.comgoogle.com this compound plays a vital role in the accurate profiling and quantification of this specific impurity.

Role as a Reference Standard for Dehydro Ivabradine Impurity

In analytical chemistry, a reference standard is a highly purified compound used as a measurement benchmark. This compound serves as an ideal reference material for its non-deuterated counterpart, the Dehydro Ivabradine impurity. pharmaffiliates.comsynzeal.com Its utility stems from the fact that it is chemically identical to the impurity except for the presence of three deuterium (B1214612) atoms. This isotopic labeling does not alter its chemical behavior or chromatographic retention time but gives it a distinct, higher molecular weight. smolecule.com

This mass difference is fundamental to its application in mass spectrometry-based methods, such as LC-MS/MS. ajrconline.orgnih.govnih.gov When analyzing a sample of Ivabradine API, the mass spectrometer can differentiate between the naturally occurring Dehydro Ivabradine impurity and the intentionally added this compound standard based on their unique mass-to-charge ratios. This allows for unambiguous identification and confirmation of the impurity, even at trace levels, ensuring the specificity and reliability of the quality control test.

PropertyDehydro IvabradineThis compound
CAS Number 1086026-31-41795787-01-7
Molecular Formula C₂₇H₃₄N₂O₅C₂₇H₃₁D₃N₂O₅
Molecular Weight 466.58 g/mol 469.59 g/mol
Analytical Role Process & Degradation ImpurityLabeled Internal Standard

This table provides a comparative overview of Dehydro Ivabradine and its deuterated analogue used as a reference standard. pharmaffiliates.comtheclinivex.comaxios-research.com

Quantitative Determination of Dehydro Ivabradine in Active Pharmaceutical Ingredients

The precise quantification of impurities is essential to ensure the safety and efficacy of the final drug product. The isotope dilution mass spectrometry (IDMS) technique, using this compound as an internal standard, is the gold standard for determining the exact amount of Dehydro Ivabradine impurity in an Ivabradine API batch.

The method involves adding a known quantity of this compound to a precisely weighed amount of the Ivabradine API sample before analysis. The sample is then typically subjected to separation by high-performance liquid chromatography (HPLC) before detection by tandem mass spectrometry (MS/MS). nih.govgoogle.com The mass spectrometer measures the signal intensity for both the Dehydro Ivabradine impurity and the this compound standard. Since the amount of the standard is known, the concentration of the impurity can be calculated with high accuracy by comparing the ratio of their respective signal responses. This method effectively compensates for any variations in sample preparation or instrument response, leading to highly precise and reproducible results. nih.gov Validated methods demonstrate excellent linearity, precision, and accuracy for the quantification of impurities in the API. google.com

ParameterTypical Value/Condition
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
Column C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm)
Detection Mode Mass Spectrometry (Positive Electrospray Ionization, ESI+)
Quantification Principle Isotope Dilution; ratio of analyte signal to internal standard signal
Internal Standard This compound
Linearity (r) ≥0.99
Precision (%RSD) Typically <15%

This table outlines typical parameters for an analytical method used for the quantitative determination of the Dehydro Ivabradine impurity. nih.govresearchgate.netgoogle.com

Pharmacokinetic Research Contributions of Dehydro Ivabradine D3 in Preclinical Models

Elucidation of Ivabradine's Metabolic Fate Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as Dehydro Ivabradine-d3, is a cornerstone of modern drug metabolism studies. medchemexpress.com Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), creates a molecule that is chemically identical to the parent compound but has a higher mass. medchemexpress.com This mass difference allows for its distinction from the unlabeled drug and its metabolites using mass spectrometry.

In the context of Ivabradine (B130884), deuterated tracers like Ivabradine-d3 and its metabolite analog, this compound, are invaluable for several reasons:

Tracing Metabolic Pathways: By administering a deuterated version of Ivabradine, researchers can accurately track its transformation into various metabolites, including the N-desmethylated derivative. drugbank.comeuropa.eu

Quantifying Metabolites: The distinct mass of the deuterated standard allows for precise quantification of both the parent drug and its metabolites in complex biological matrices like plasma and urine. bakhtiniada.rursc.org

Minimizing Analytical Interference: The use of stable isotope-labeled internal standards helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable pharmacokinetic data.

Investigation of Metabolic Pathways and Reaction Phenotyping In Vitro (e.g., liver microsomes, hepatocytes)

In vitro systems, such as human liver microsomes and hepatocytes, are essential for identifying the enzymes responsible for a drug's metabolism. fda.govresearchgate.net For Ivabradine, these studies have unequivocally demonstrated that it is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver and intestines. drugbank.comeuropa.eunih.gov

The major metabolic pathway is N-demethylation, which produces the active metabolite N-desmethyl ivabradine (also known as S-18982). nih.govfda.govfda.gov.ph This primary metabolite is also a substrate for CYP3A4. drugbank.comnih.gov In vitro studies using human liver microsomes have determined the intrinsic clearance for both Ivabradine and its N-desmethylated metabolite. fda.gov

The insights gained from these in vitro experiments are critical for predicting potential drug-drug interactions. europa.eunih.gov Co-administration of Ivabradine with potent inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations, potentially leading to altered efficacy or safety profiles. europa.eunih.govnih.gov For instance, strong CYP3A4 inhibitors can increase Ivabradine exposure, while inducers can decrease it. europa.eu

Assessment of Metabolite Exposure and Disposition in In Vivo Animal Studies

In vivo animal studies are crucial for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. Preclinical studies in various animal models, including rats and dogs, have provided comprehensive data on the pharmacokinetics of Ivabradine and its metabolites. nih.govnih.gov

Excretion studies show that metabolites of Ivabradine are eliminated to a similar extent in both urine and feces. drugbank.comfda.gov Animal studies have also been instrumental in understanding the tissue distribution of Ivabradine, including its presence in milk during lactation in rats. nih.gov

Comparative Pharmacokinetics of Ivabradine and its Dehydro Metabolite in Preclinical Species

Comparing the pharmacokinetic profiles of Ivabradine and its dehydro metabolite across different preclinical species is essential for extrapolating data to humans. While the fundamental metabolic pathways are generally conserved, there can be species-specific differences in enzyme activity and drug disposition.

A study in rats that simultaneously determined the plasma concentrations of Ivabradine and its N-demethylated metabolite after oral administration provided key pharmacokinetic parameters for both compounds. rsc.org

Table 1: Pharmacokinetic Parameters of Ivabradine and N-demethyl Ivabradine in Rats

Parameter Ivabradine N-demethyl Ivabradine
t1/2 (h) 2.12 ± 0.28 3.41 ± 0.49

Data from a study in rats following oral administration of 1.0 mg/kg ivabradine. rsc.org

This type of comparative data is vital for building physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models integrate in vitro metabolic data with in vivo physiological and pharmacokinetic data to simulate the drug's behavior in different species and predict its pharmacokinetics in humans. nih.gov Such models have been developed for Ivabradine and its active metabolite, successfully predicting their plasma concentrations and the impact of drug-drug interactions. nih.gov

Mechanistic Investigations and Preclinical Pharmacodynamic Studies of Dehydro Ivabradine

In Vitro Characterization of Dehydro Ivabradine's Potential Biological Activity

In vitro studies are fundamental to characterizing the intrinsic activity of a compound at a molecular level. For Dehydro Ivabradine (B130884), these investigations have centered on its interaction with the primary target of its parent compound, Ivabradine, and comparing their functional effects.

Dehydro Ivabradine exerts its primary pharmacological effect through the inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker "funny" current (If) in the sinoatrial node. researchgate.net This mechanism mirrors that of Ivabradine. nih.gov Studies indicate that Dehydro Ivabradine is an active metabolite that contributes to the therapeutic effects of the parent drug by blocking the If current. fda.gov It specifically targets HCN isoforms, with a notable effect on HCN4 and HCN1, the key isoforms expressed in the sinoatrial node. nih.gov The inhibition of these channels leads to a reduction in the slope of diastolic depolarization in pacemaker cells, which in turn slows the heart rate. researchgate.net

Parameter Ivabradine Dehydro Ivabradine (S 18982) Citation
Primary Target HCN Channels (If current)HCN Channels (If current) nih.govfda.gov
Activity ActiveActive researchgate.netnih.gov
Effect on If Current Blocks If currentBlocks If current with similar percentage to Ivabradine fda.gov
Onset of Action Faster onsetSlower onset of action fda.gov
Pharmacological Contribution Direct heart rate reductionContributes to overall bradycardic effect researchgate.netnih.gov

Interaction with Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

In Vivo Pharmacodynamic Evaluation in Animal Models (e.g., heart rate modulation studies)

Preclinical animal models have been essential for evaluating the real-world physiological effects of Dehydro Ivabradine. In vivo studies, primarily in rodent models, have corroborated the in vitro findings. Chronic administration of the parent compound, whose effects are mediated in part by Dehydro Ivabradine, was shown to enhance vagal modulation in healthy rats. frontiersin.org Studies designed to assess the cardiovascular effects of Ivabradine and its metabolites often utilize telemetric devices in rats to measure heart rate modulation. While many studies administer Ivabradine and measure the combined effect, the known activity of Dehydro Ivabradine confirms its role in the observed heart rate reduction in these animal models. researchgate.netnih.gov For instance, long-term administration of Ivabradine in rats with chronic heart failure led to improved cardiac hemodynamics. nih.gov

Animal Model Compound(s) Studied Key Pharmacodynamic Endpoint Observed Effect Citation
Healthy RatsIvabradine (and its active metabolite)Heart Rate, Vagal ModulationSignificant heart rate reduction; enhanced vagal modulation. frontiersin.org
Rats with Chronic Heart FailureIvabradine (and its active metabolite)Cardiac HemodynamicsImproved cardiac hemodynamics. nih.gov
Dyslipidemic MiceIvabradine (and its active metabolite)Endothelial FunctionPrevention of renal and cerebrovascular endothelial dysfunction. nih.gov

Assessment of Dehydro Ivabradine's Contribution to Overall Pharmacological Effects in Preclinical Systems

The fact that Dehydro Ivabradine is a pharmacologically active metabolite necessitates an assessment of its contribution to the total observed effects of Ivabradine therapy. Pharmacokinetic and pharmacodynamic (PK/PD) simulation models have been specifically developed to account for the dual activity of both the parent drug and Dehydro Ivabradine (S-18982). researchgate.netnih.gov These models, which describe the data from healthy volunteers, confirm that both compounds contribute to the bradycardic activity. nih.gov The development of such complex models underscores that the pharmacological effect of Ivabradine administration in preclinical (and clinical) systems is a composite of the actions of both Ivabradine and Dehydro Ivabradine.

Investigation of Potential Off-Target Activities and Selectivity Profile in Preclinical Contexts

While the primary activity of Dehydro Ivabradine is the selective inhibition of HCN channels, some preclinical data suggest potential effects beyond heart rate modulation. These are often referred to as pleiotropic effects. For example, some research indicates that Dehydro Ivabradine may possess anti-inflammatory properties by inhibiting the migration of CD4-positive lymphocytes, which could reduce the formation of pro-inflammatory cytokines. Additionally, studies have suggested a role in improving endothelial function by decreasing vascular oxidative stress. nih.gov In dyslipidemic mice, long-term treatment with Ivabradine, and by extension its active metabolite, prevented endothelial dysfunction associated with atherosclerosis. nih.gov These findings suggest a broader vascular-protective profile, although these effects are less characterized than its primary chronotropic action. The selectivity of the parent compound, Ivabradine, for the If current over other cardiac ionic channels is well-established, which helps to avoid effects on myocardial contractility or blood pressure. nih.govmdpi.com While specific selectivity assays for Dehydro Ivabradine are not as widely published, its shared mechanism of action suggests a similar profile. fda.gov

Emerging Research Perspectives and Future Directions for Dehydro Ivabradine D3

Advancements in Automated Synthesis and High-Throughput Deuteration Techniques

The synthesis of deuterated compounds like Dehydro Ivabradine-d3 is benefiting from significant progress in synthetic chemistry, moving beyond traditional multi-step procedures toward more efficient and scalable methods. princeton.edu Recent advancements are centered on automation and high-throughput capabilities, which are crucial for accelerating drug discovery and development pipelines.

Modern deuteration methodologies include:

Photoredox Catalysis : This technique uses visible light to initiate catalytic cycles that can directly activate and exchange C-H bonds for C-D bonds. princeton.eduresearchgate.net It allows for the deuteration of complex molecules, including pharmaceutical compounds, in a single step under mild conditions, often using deuterated water (D₂O) as the isotope source. princeton.edu

Electrochemical Deuteration : As an environmentally friendly approach, electrochemistry drives halogen-deuterium exchange and other reductive deuteration reactions. xmu.edu.cn This method avoids the need for transition metal catalysts and toxic deuterated reagents, often relying on heavy water as a cost-effective deuterium (B1214612) source, which is ideal for achieving high levels of deuterium incorporation. xmu.edu.cn

Flow Chemistry : The use of continuous flow reactors is revolutionizing the synthesis of deuterated compounds. colab.ws This technology enables precise control over reaction parameters, enhances safety when handling reactive intermediates, and allows for practical, scalable production. colab.ws

Transition Metal Catalysis : Catalysts based on metals like iridium, ruthenium, and cobalt continue to be refined for direct hydrogen isotope exchange (HIE) reactions. researchgate.netresearchgate.net These methods offer high selectivity for specific C-H bonds, enabling the targeted placement of deuterium atoms within a molecule. researchgate.net

These advanced techniques are making the synthesis of specifically labeled compounds like this compound more efficient and accessible for research purposes. researchgate.netcolab.ws

Integration into Advanced Metabolomics and Flux Analysis Studies

In the fields of metabolomics and metabolic flux analysis, stable isotope-labeled compounds are indispensable tools for achieving accurate and reliable results. clearsynth.comsymeres.com this compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. princeton.edukcasbio.com

The primary roles of deuterated standards in these studies include:

Quantitative Accuracy : By adding a known quantity of this compound to a sample, researchers can accurately determine the concentration of the unlabeled Dehydro Ivabradine (B130884). clearsynth.com The deuterated standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. kcasbio.com

Correction for Matrix Effects : Biological samples such as plasma are complex matrices that can cause ion suppression or enhancement, leading to unreliable data. kcasbio.com A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to mitigate these matrix effects, ensuring the robustness of the analytical method. kcasbio.com

Metabolic Pathway Tracing : Deuterium labeling is used to trace the metabolic fate of molecules within biological systems. While this compound is primarily an internal standard for a metabolite, the broader use of deuterated precursors allows researchers to track how they are absorbed, distributed, and transformed, providing critical insights into metabolic pathways. symeres.com

Nuclear Magnetic Resonance (NMR) Studies : In NMR-based metabolomics, deuterated solvents are commonly used. mdpi.com The use of deuterated analytes can also enhance sensitivity and provide detailed structural information. symeres.com

The integration of this compound into metabolomics workflows is essential for the rigorous validation of assays that measure Ivabradine's metabolites, ensuring that pharmacokinetic and metabolic data are precise and reproducible. researchgate.net

Application AreaRole of Deuterated Standard (e.g., this compound)Analytical TechniqueBenefit
Quantitative Metabolomics Internal Standard for precise quantification of the target analyte.LC-MS/MSCorrects for sample loss during extraction and variability in instrument response. clearsynth.comkcasbio.com
Pharmacokinetic (PK) Studies Standard for measuring drug metabolite concentrations in biological fluids over time.LC-MS/MSEnables accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles. symeres.com
Matrix Effect Correction Co-elutes with the analyte to normalize for ion suppression or enhancement.LC-MS/MSIncreases the accuracy and reliability of measurements in complex matrices like plasma. kcasbio.com
Metabolic Flux Analysis Tracer to follow the flow of atoms through metabolic pathways.Mass Spectrometry, NMRElucidates the dynamics of metabolic networks in health and disease. bruker.com

Exploration of Novel Preclinical Research Applications for Deuterated Metabolites

The utility of deuterated metabolites in preclinical research is expanding beyond their traditional role as internal standards. These compounds are now being leveraged as active tools to investigate biological processes in vivo, offering new windows into physiology and disease.

One of the most exciting novel applications is in the field of metabolic imaging. Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the non-invasive, real-time tracking of metabolic pathways in living organisms. bruker.comresearchgate.net In a typical DMI study, a deuterated tracer, such as D-glucose, is administered, and its conversion into downstream metabolites like lactate (B86563) and glutamate (B1630785) is monitored. researchgate.net This provides a dynamic map of metabolic activity.

This approach has significant potential in several areas of preclinical research:

Oncology : Tumor cells exhibit altered metabolism, often relying heavily on glycolysis. DMI can be used to visualize this metabolic reprogramming, assess tumor viability, and monitor the response to therapies that target cancer metabolism. bruker.com

Neurology : DMI can shed light on brain metabolism in conditions like Alzheimer's disease and traumatic brain injury. mdpi.com

Cardiology : The heart relies on the oxidation of fatty acids for energy. DMI using deuterated fatty acids can assess cardiac metabolism in models of heart failure. bruker.com

While this compound itself is a standard for a metabolite, the principles of DMI could be adapted to study the distribution and processing of specific drug metabolites in tissues, offering a deeper understanding of their local effects and residence time.

Preclinical ApplicationDescriptionKey AdvantageResearch Area
Deuterium Metabolic Imaging (DMI) Non-invasive MRI technique to track the fate of deuterated tracers in vivo.Allows for real-time, spatial mapping of metabolic fluxes without ionizing radiation. bruker.comresearchgate.netOncology, Neurology, Cardiology
Drug Discovery Optimization Creating deuterated versions of lead compounds to improve metabolic stability.Can reduce clearance, prolong half-life, and decrease formation of toxic metabolites. juniperpublishers.comMedicinal Chemistry
Mechanistic Studies Using the kinetic isotope effect to probe enzyme reaction mechanisms.Deuteration at a reaction site slows the reaction, helping to identify rate-limiting steps. symeres.comBiochemistry, Enzymology

Potential for this compound in Mechanistic Toxicology Studies (Preclinical)

A significant challenge in drug development is predicting and understanding metabolism-mediated toxicity. nih.gov Deuterated compounds offer a powerful strategy to investigate these mechanisms at a preclinical level. The potential for this compound in this area lies in its ability to help dissect the toxicological relevance of the metabolic pathway that produces its unlabeled counterpart.

The core principles involve:

The Kinetic Isotope Effect (KIE) : A C-D bond is stronger and is cleaved more slowly by metabolic enzymes (like cytochrome P450s) than a C-H bond. nih.gov This effect can be used to strategically block or slow down a specific metabolic pathway. acs.org

Metabolic Shunting : By slowing one metabolic pathway through deuteration, the drug's metabolism may be "shunted" toward other pathways. nih.govjuniperpublishers.com Comparing the toxicity profile of the parent drug with its deuterated version can reveal which metabolic route produces toxic or reactive metabolites. juniperpublishers.com

Toxicogenomics : Stable isotope-labeled compounds are used in toxicogenomic studies to link changes in gene expression to the formation of specific metabolites. nih.govacs.org By comparing gene profiles from animals treated with a compound versus its deuterated analogue, researchers can isolate gene changes specifically caused by the bioactivating pathway that was blocked by deuteration. nih.gov

Ivabradine is extensively metabolized by the enzyme CYP3A4, producing a major active metabolite, N-desmethyl ivabradine, among others. nih.goveuropa.eu Dehydro Ivabradine is another known impurity and metabolite. If the formation of Dehydro Ivabradine were suspected to contribute to a toxicological effect, a preclinical study could compare the effects of administering Ivabradine with a specifically deuterated version of Ivabradine that is resistant to forming Dehydro Ivabradine. In such a study, this compound would be essential as the internal standard to accurately quantify the formation (or lack thereof) of the Dehydro Ivabradine metabolite. This approach allows for the direct investigation of whether a specific metabolic pathway contributes to an adverse outcome. nih.govacs.org

PrincipleDescriptionApplication in Toxicology
Kinetic Isotope Effect (KIE) The rate of a reaction involving a C-D bond is slower than one involving a C-H bond. nih.govSlows the metabolic pathway responsible for creating a potentially toxic metabolite, allowing for assessment of its contribution to overall toxicity. acs.org
Metabolic Shunting Blocking one metabolic route via deuteration diverts the parent compound to other metabolic pathways. juniperpublishers.comHelps identify which metabolic pathway is responsible for toxicity by observing if toxicity is reduced or altered when a specific pathway is slowed. nih.govjuniperpublishers.com
Toxicogenomics with SIL Compounds Comparing gene expression profiles after dosing with a parent compound versus its deuterated analogue. nih.govIsolates gene expression changes that are directly linked to the formation of a specific reactive metabolite. nih.govacs.org

Q & A

What analytical methodologies are recommended for validating the structural integrity and isotopic purity of Dehydro Ivabradine-d3 in pharmacokinetic studies?

Basic Research Question
To confirm structural integrity and deuterium incorporation, use high-resolution mass spectrometry (HRMS) for precise isotopic pattern analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the absence of non-deuterated impurities. Cross-reference retention times with non-deuterated Ivabradine using reverse-phase HPLC (C18 column, acetonitrile/water gradient) . For isotopic purity, quantify deuterium incorporation via LC-MS/MS with a deuterated internal standard to minimize matrix effects .

How can researchers optimize experimental designs to assess the metabolic stability of this compound in hepatic microsomal assays?

Advanced Research Question
Design a time- and concentration-dependent study using pooled human liver microsomes (HLMs) with NADPH cofactor. Include negative controls (no NADPH) and positive controls (e.g., testosterone for CYP3A4 activity). Quantify parent compound depletion via LC-MS/MS with a stable isotope-labeled internal standard (e.g., Ivabradine-d6) to correct for ion suppression. Use Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Address inter-microsomal variability by repeating assays across ≥3 microsomal batches .

What strategies resolve contradictions in reported plasma protein binding (PPB) values for this compound across species?

Advanced Research Question
Discrepancies often arise from methodological differences (e.g., equilibrium dialysis vs. ultrafiltration). Standardize protocols by:

  • Using equilibrium dialysis (37°C, pH 7.4) with a physiological buffer.
  • Validating recovery rates (>95%) and nonspecific binding controls.
  • Comparing species-specific albumin/alpha-1-acid glycoprotein concentrations.
    If inconsistencies persist, perform allometric scaling to extrapolate PPB from rodents to humans, accounting for species-specific plasma protein affinities .

How should researchers validate the selectivity of this compound as an internal standard in bioanalytical assays?

Basic Research Question
Test for co-elution and ion suppression/interference by spiking this compound into blank plasma samples from ≥6 donors. Use matrix-matched calibration curves and compare slopes to solvent-based standards (deviation <15% indicates minimal matrix effects). Confirm selectivity via post-column infusion experiments to detect ion suppression zones. Cross-validate with alternative internal standards (e.g., structural analogs) .

What are the critical parameters for designing a stability-indicating method (SIM) for this compound under stress conditions?

Advanced Research Question
Subject the compound to forced degradation (acid/base hydrolysis, oxidative, thermal, and photolytic stress). Use HPLC-DAD/UV to monitor degradation products and ensure baseline separation of all peaks. Validate method specificity, precision (RSD <2%), and accuracy (recovery 98–102%). Quantify degradation products at ≥0.1% threshold. For photostability, follow ICH Q1B guidelines using a calibrated light cabinet .

How can in vitro-in vivo extrapolation (IVIVE) models improve dose predictions for this compound in preclinical studies?

Advanced Research Question
Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro data (e.g., CLint, PPB, permeability). Calibrate models using preclinical species (rat, dog) data. Account for interspecies differences in enzyme expression (e.g., CYP3A4 vs. CYP3A2 in rats). Validate predictions against in vivo pharmacokinetic profiles (Cmax, AUC). Use sensitivity analysis to identify critical parameters (e.g., hepatic blood flow) .

What statistical approaches are recommended for analyzing dose-response relationships of this compound in cardiac electrophysiology studies?

Advanced Research Question
Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify IC50 values for hERG channel inhibition. Use mixed-effects models to account for inter-subject variability in patch-clamp experiments. For in vivo telemetry data, employ repeated-measures ANOVA with post-hoc corrections. Validate assumptions via residual plots and normality tests (Kolmogorov-Smirnov). Report 95% confidence intervals for all potency estimates .

How do researchers address batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?

Basic Research Question
Monitor deuterium incorporation at each synthetic step using FT-IR and ²H NMR . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize proton-deuterium exchange. Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via factorial experiments. Certify batches with ≥98% isotopic purity via isotope ratio mass spectrometry (IRMS) .

What ethical and methodological considerations apply to cross-species comparative studies of this compound metabolism?

Advanced Research Question
Obtain ethics approval for animal use (e.g., IACUC protocols). Design studies with species-matched controls and power analysis (n ≥ 5/group). Use cassette dosing to reduce animal numbers. For human hepatocytes, ensure informed consent (IRB-approved). Analyze interspecies differences via hierarchical clustering of metabolic pathways or PCA of metabolite profiles. Disclose limitations in extrapolating rodent data to humans .

How should researchers validate the absence of off-target effects for this compound in cardiac-specific assays?

Advanced Research Question
Screen against a panel of 50+ cardiac ion channels (e.g., Nav1.5, Cav1.2) using automated patch-clamp systems. For in vivo models, combine echocardiography with telemetric ECG monitoring. Apply false discovery rate (FDR) correction to multi-target screening data. Use RNA-seq to assess transcriptomic changes in cardiomyocytes post-treatment. Compare results to non-deuterated Ivabradine to isolate isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.